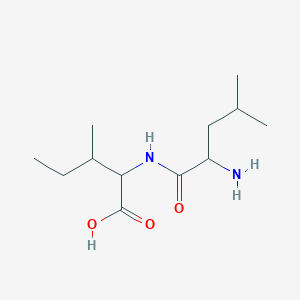
2,6-Diphenyl-4-piperidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-piperidinemethanol is an organic compound with the molecular formula C18H21NO. It is also known by its synonym, Azacyclonol. This compound is characterized by a piperidine ring substituted with two phenyl groups and a hydroxyl group. It is a white to off-white crystalline solid with a melting point of 160-163°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-piperidinemethanol typically involves the reaction of piperidine with benzophenone under specific conditions. One common method includes the reduction of benzophenone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenyl-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,6-Diphenyl-4-piperidinemethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2,6-Diphenyl-4-piperidinemethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in hydrophobic interactions, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl(piperidin-4-yl)methanol
- Fexofenadine impurity E
- Terfenadine Impurity I
Uniqueness
2,6-Diphenyl-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(2,6-diphenylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C18H21NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-10,14,17-20H,11-13H2 |
Clé InChI |
OFWYWXACEZCAMH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
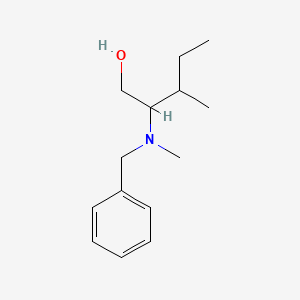
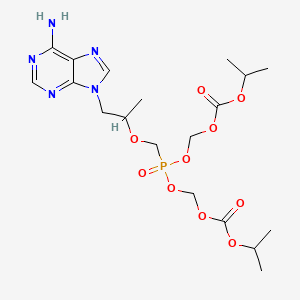
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
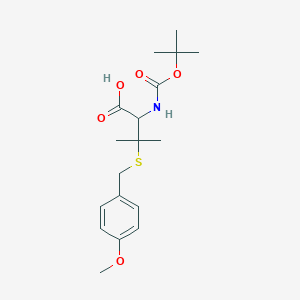
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
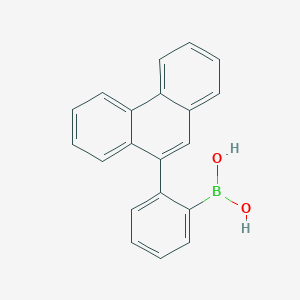


![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
